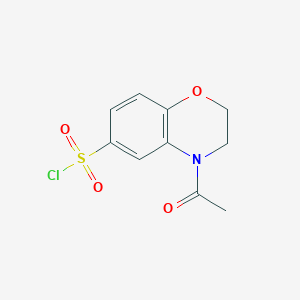

4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride” is a chemical compound with the molecular formula C10H11NO2 . It is also known by several synonyms such as “1-(2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone” and “1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one” among others .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been reported in several studies . One common method involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis

The molecular structure of “4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride” includes a benzoxazine ring, which is a heterocyclic compound containing a benzene ring fused to an oxazine ring . The InChI key for this compound is RQPSXXZUVYCRIR-UHFFFAOYSA-N .Chemical Reactions Analysis

Benzoxazine derivatives have been found to exhibit strong potassium channel-activating effects . They have also been tested for their inhibitory activities on human topoisomerase I .Physical And Chemical Properties Analysis

The compound has a molecular weight of 177.20 g/mol . It has a XLogP3-AA value of 1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 29.5 Ų .Applications De Recherche Scientifique

Proton Exchange Membranes in Fuel Cells

A novel sulfonic acid-containing benzoxazine monomer was synthesized for use in direct methanol fuel cells. This polymer membrane, derived from the monomer, demonstrated high proton conductivity and low methanol permeability, highlighting its potential as an effective proton exchange membrane. The synthesis process involved Mannich and acidizing reactions, using sodium 4-hydroxybenzenesulfonate, 4,4′-diaminodiphenylmethane, and paraformaldehyde. The membrane's properties, including its mechanical strength and stability, were extensively evaluated, suggesting its suitability for fuel cell applications (Yao et al., 2014).

Antibacterial Activity

Research into 1,4-Benzoxazine analogues revealed their potential as antibacterial agents. These compounds were synthesized through Mannich bases from O-Amino Phenol and Maleic Anhydride, showing good activity against various bacterial strains such as E. coli, Staphylococcus aureus, and others. This study provides a foundation for developing benzoxazine-based antibacterial agents, contributing to the search for new treatments for bacterial infections (Kadian, Maste, & Bhat, 2012).

High-Performance Polymeric Materials

The synthesis and characterization of novel aromatic polyamide-hydrazides containing sulfone-ether linkages, derived from benzoxazine precursors, were explored for their potential in creating high-performance materials. These polymers, synthesized from 4-amino-3-hydroxy benzhydrazide and various benzoyl chlorides, exhibited excellent solubility, mechanical strength, and thermal stability. Their unique properties, including hydrophilicity and thermal cyclodehydration to poly(1,3,4-oxadiazolyl-benzoxazoles), suggest their applicability in advanced material applications such as membranes and high-strength fibers (Mohamed & Fahmy, 2009).

Advanced Synthesis Techniques

Efficient synthesis methods for N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives were developed, showcasing the versatility of benzoxazine chemistry. These methods involved cyclization of 2-aminophenols with 1,2-dibromoethane and subsequent acylation, leading to compounds with potential applications in medicinal chemistry and material science due to their unique structural properties (Fu et al., 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

4-acetyl-2,3-dihydro-1,4-benzoxazine-6-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4S/c1-7(13)12-4-5-16-10-3-2-8(6-9(10)12)17(11,14)15/h2-3,6H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMZXQIJEDEIAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOC2=C1C=C(C=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649238 |

Source

|

| Record name | 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017791-37-5 |

Source

|

| Record name | 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)

![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)

![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)

![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)

![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)

![[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1344427.png)